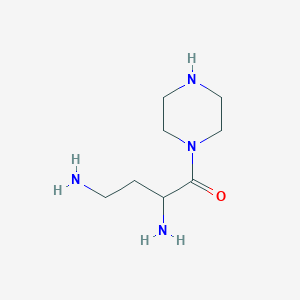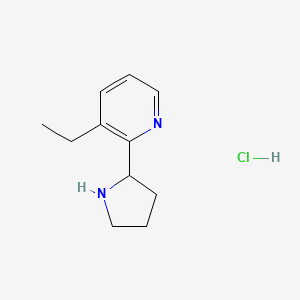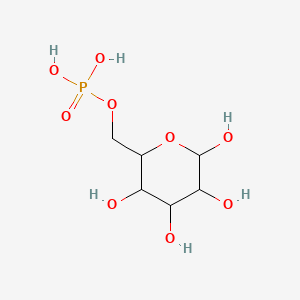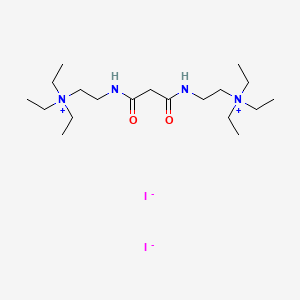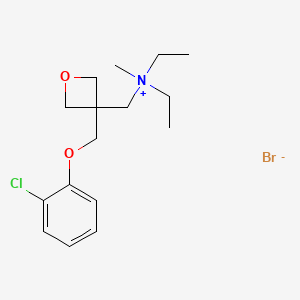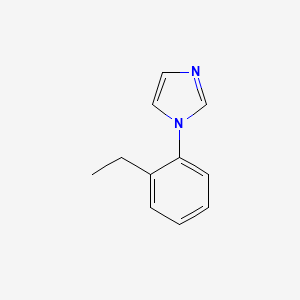![molecular formula C11H16N2O2 B13750469 1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.25694 g/mol. This compound is characterized by the presence of a benzo[b][1,4]dioxepin ring system, which is a bicyclic structure containing oxygen atoms, and a hydrazine functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine involves several steps. One common method includes the reaction of 3,4-dihydro-2H-benzo[b][1,4]dioxepin with ethylhydrazine under controlled conditions. The reaction typically requires a solvent such as chloroform and a catalyst to facilitate the process. The product is then purified through recrystallization using methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell functions.
Comparison with Similar Compounds
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine can be compared with other similar compounds, such as:
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethylamine: This compound lacks the hydrazine group and may have different reactivity and biological activity.
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-ylboronic acid: This compound contains a boronic acid group instead of a hydrazine group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylhydrazine |
InChI |
InChI=1S/C11H16N2O2/c1-8(13-12)9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7-8,13H,2,5-6,12H2,1H3 |
InChI Key |
YORXCTCZRACHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





